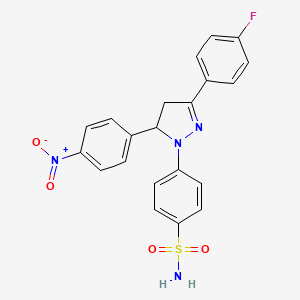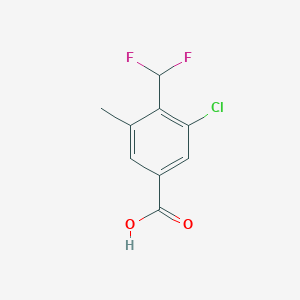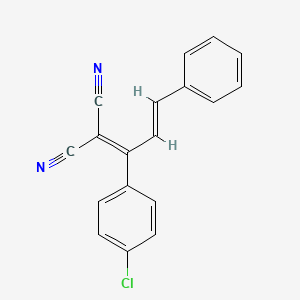
(E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile, also known as CCDM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
(E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been shown to exhibit anticancer, antimicrobial, and antifungal activities. In material science, this compound has been used as a building block for the synthesis of functional materials, such as liquid crystals and metal-organic frameworks. In organic electronics, this compound has been utilized as a hole-transporting material in organic light-emitting diodes.
Mecanismo De Acción
The mechanism of action of (E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In bacteria and fungi, this compound has been shown to inhibit the activity of various enzymes involved in cell wall synthesis and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, depending on the target organism and cell type. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, through the activation of various signaling pathways. In bacteria and fungi, this compound has been shown to disrupt cell wall synthesis and metabolism, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, this compound also has some limitations, including its limited solubility in water and its potential toxicity to cells and organisms.
Direcciones Futuras
There are several future directions for the research and development of (E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the exploration of its potential applications in other fields, such as catalysis and energy storage. Additionally, further studies are needed to elucidate its mechanism of action and to evaluate its safety and efficacy in vivo.
Métodos De Síntesis
(E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile can be synthesized through a multi-step reaction process involving the condensation of 4-chlorobenzaldehyde and acetophenone with malononitrile. The reaction is carried out under basic conditions, and the resulting product is purified through recrystallization.
Propiedades
IUPAC Name |
2-[(E)-1-(4-chlorophenyl)-3-phenylprop-2-enylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2/c19-17-9-7-15(8-10-17)18(16(12-20)13-21)11-6-14-4-2-1-3-5-14/h1-11H/b11-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTGTGMFRJSGBS-IZZDOVSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=C(C#N)C#N)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=C(C#N)C#N)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

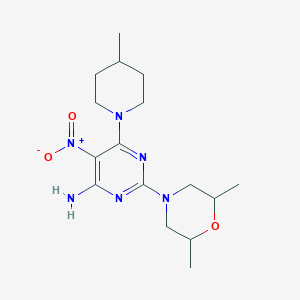

![8-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2413848.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone](/img/structure/B2413850.png)

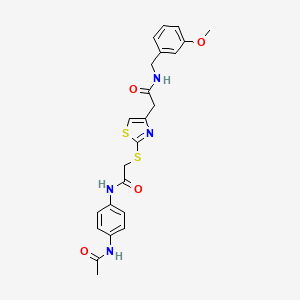

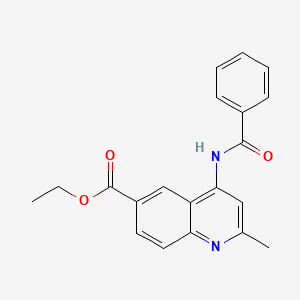
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-chloro-4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2413861.png)

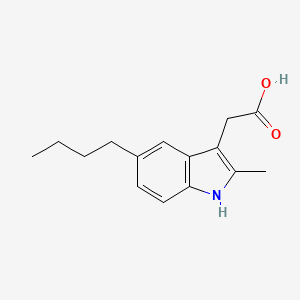
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2413865.png)
